
Rel-(1R,2R)-2-(2-chlorophenoxy)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2R)-2-(2-chlorophenoxy)cyclopentan-1-ol is an organic compound that belongs to the class of cyclopentanol derivatives This compound features a cyclopentane ring substituted with a chlorophenoxy group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(2-chlorophenoxy)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 2-chlorophenol.
Formation of Intermediate: Cyclopentanone undergoes a reaction with 2-chlorophenol in the presence of a base (e.g., sodium hydroxide) to form an intermediate compound.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(2-chlorophenoxy)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The chlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of various substituted cyclopentanol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-(2-chlorophenoxy)cyclopentan-1-ol would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
Rel-(1R,2R)-2-(2-bromophenoxy)cyclopentan-1-ol: Similar structure with a bromine atom instead of chlorine.
Rel-(1R,2R)-2-(2-fluorophenoxy)cyclopentan-1-ol: Similar structure with a fluorine atom instead of chlorine.
Rel-(1R,2R)-2-(2-methylphenoxy)cyclopentan-1-ol: Similar structure with a methyl group instead of chlorine.
Uniqueness
Rel-(1R,2R)-2-(2-chlorophenoxy)cyclopentan-1-ol is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C11H13ClO2 |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
(1R,2R)-2-(2-chlorophenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C11H13ClO2/c12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)13/h1-2,4,6,9,11,13H,3,5,7H2/t9-,11-/m1/s1 |
InChI Key |
PHWRLRAFNIHOBN-MWLCHTKSSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OC2=CC=CC=C2Cl)O |
Canonical SMILES |
C1CC(C(C1)OC2=CC=CC=C2Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Hydroxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-4-one](/img/structure/B13354745.png)
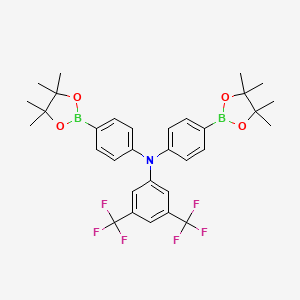
![6-(2-Methoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354749.png)
![4-(3,5-diphenylphenyl)-2-[2-[4-(3,5-diphenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13354756.png)
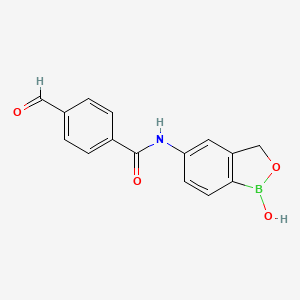
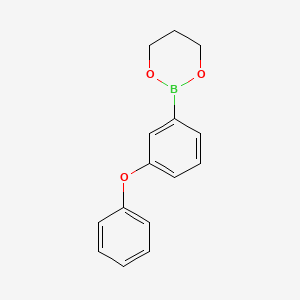

![2-Methyl-3-[6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13354770.png)
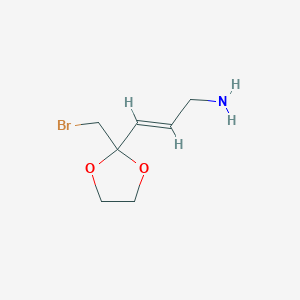
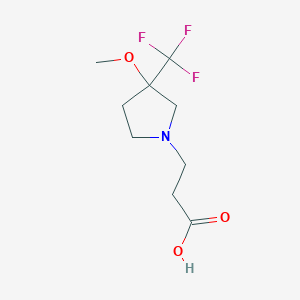
![(5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B13354776.png)
![2-methyl-3-{6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13354778.png)
![Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate](/img/structure/B13354780.png)
![2-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B13354791.png)
